![molecular formula C12H12ClNO4S2 B5759587 5-chloro-N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide](/img/structure/B5759587.png)
5-chloro-N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide
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Description
5-Chloro-N-(2,4-dimethoxyphenyl)-2-thiophenesulfonamide is a chemical compound of interest due to its structural complexity and potential for various applications. Although direct studies on this specific compound are limited, related research on sulfonamide derivatives and thiophene-based compounds provides valuable insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves reactions between sulfonyl chlorides and amines or between sulfonamides and other reactive intermediates. For example, cascade synthesis methods have been employed for the creation of complex sulfonamide derivatives, indicating that a similar approach could be feasible for the target compound (Rozentsveig et al., 2011).
Molecular Structure Analysis
Crystal structure analyses of sulfonamide derivatives reveal various molecular conformations stabilized by intra- and intermolecular interactions, such as hydrogen bonding and π-π interactions. The specific arrangement and electronic distribution significantly influence the compound's reactivity and physical properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in numerous chemical reactions, including coupling reactions, cyclizations, and substitutions, which are pivotal in synthesizing diverse organic molecules. The presence of the thiophene ring adds to the compound's reactivity, allowing for electrophilic substitutions and conjugation reactions that can be exploited in synthetic chemistry (Shakuntala et al., 2017).
Physical Properties Analysis
The physical properties of thiophene sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Intermolecular forces, including hydrogen bonding and van der Waals interactions, play significant roles in determining these properties. Detailed crystallography studies can provide insights into the molecular packing and interaction patterns, which in turn affect the compound's physical state and behavior (Beuchet et al., 1999).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity .
Biochemical Pathways
By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This results in antithrombotic effects .
Result of Action
The inhibition of FXa by the compound leads to a decrease in thrombin generation. This results in diminished activation of coagulation and platelets, leading to antithrombotic effects . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
properties
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-17-8-3-4-9(10(7-8)18-2)14-20(15,16)12-6-5-11(13)19-12/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGNJQFYNAODDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethoxyphenyl)thiophene-2-sulfonamide |
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